molecular formula C16H18N2O4S2 B5701513 5-METHYL-N-[3-(MORPHOLINE-4-SULFONYL)PHENYL]THIOPHENE-2-CARBOXAMIDE

5-METHYL-N-[3-(MORPHOLINE-4-SULFONYL)PHENYL]THIOPHENE-2-CARBOXAMIDE

Cat. No.: B5701513
M. Wt: 366.5 g/mol
InChI Key: UCUHWKGFOHPRJC-UHFFFAOYSA-N
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Description

5-METHYL-N-[3-(MORPHOLINE-4-SULFONYL)PHENYL]THIOPHENE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis. This particular compound features a thiophene ring substituted with a methyl group and a carboxamide group, along with a phenyl ring that is further substituted with a morpholine-4-sulfonyl group.

Properties

IUPAC Name

5-methyl-N-(3-morpholin-4-ylsulfonylphenyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S2/c1-12-5-6-15(23-12)16(19)17-13-3-2-4-14(11-13)24(20,21)18-7-9-22-10-8-18/h2-6,11H,7-10H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCUHWKGFOHPRJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(=O)NC2=CC(=CC=C2)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-METHYL-N-[3-(MORPHOLINE-4-SULFONYL)PHENYL]THIOPHENE-2-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid derivative with a halogenated thiophene under palladium catalysis. The reaction conditions are generally mild and can be performed at room temperature.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques such as chromatography and recrystallization is essential to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

5-METHYL-N-[3-(MORPHOLINE-4-SULFONYL)PHENYL]THIOPHENE-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur on the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

    Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

5-METHYL-N-[3-(MORPHOLINE-4-SULFONYL)PHENYL]THIOPHENE-2-CARBOXAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-METHYL-N-[3-(MORPHOLINE-4-SULFONYL)PHENYL]THIOPHENE-2-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cellular signaling pathways and physiological processes.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carboxamide derivatives: These compounds share the thiophene ring and carboxamide group but differ in their substituents.

    Morpholine-4-sulfonyl derivatives: These compounds feature the morpholine-4-sulfonyl group but have different core structures.

Uniqueness

5-METHYL-N-[3-(MORPHOLINE-4-SULFONYL)PHENYL]THIOPHENE-2-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

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